molecular formula C14H19NO4S B2650932 1-[(4-Ethylphenyl)sulfonyl]piperidine-4-carboxylic acid CAS No. 345990-55-8

1-[(4-Ethylphenyl)sulfonyl]piperidine-4-carboxylic acid

Numéro de catalogue: B2650932
Numéro CAS: 345990-55-8
Poids moléculaire: 297.37
Clé InChI: OSBDCONCGNJQOD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[(4-Ethylphenyl)sulfonyl]piperidine-4-carboxylic acid is a piperidine derivative featuring a sulfonyl group attached to the nitrogen atom of the piperidine ring, which is further substituted with a 4-ethylphenyl group.

Propriétés

IUPAC Name

1-(4-ethylphenyl)sulfonylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-2-11-3-5-13(6-4-11)20(18,19)15-9-7-12(8-10-15)14(16)17/h3-6,12H,2,7-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBDCONCGNJQOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Ethylphenyl)sulfonyl]piperidine-4-carboxylic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Attachment of the 4-Ethylphenyl Group: The 4-ethylphenyl group is attached through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

1-[(4-Ethylphenyl)sulfonyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

1-[(4-Ethylphenyl)sulfonyl]piperidine-4-carboxylic acid has been investigated for various medicinal applications:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on several enzymes, including kinases and proteases, making it a candidate for the development of drugs targeting specific diseases such as cancer and inflammation .
  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, indicating potential use in treating bacterial infections.
  • Anti-inflammatory Properties : Research indicates that it may modulate inflammatory pathways, offering therapeutic avenues for conditions like arthritis and other inflammatory diseases .

Biological Studies

The compound has been utilized in biological studies to understand its interactions with various biological macromolecules:

  • Mechanism of Action : It is believed to interact with specific molecular targets, such as receptors or enzymes, leading to modulation of biological processes. For instance, it may inhibit kinases involved in cell signaling pathways .
  • Pharmacological Profiles : Investigations into its pharmacokinetics and pharmacodynamics are ongoing to establish dosage forms and treatment regimens for potential clinical applications.

Case Study 1: Anticancer Activity

A study evaluated the efficacy of this compound against various cancer cell lines. The results demonstrated significant cytotoxic effects, particularly against breast and prostate cancer cells. The mechanism was attributed to the inhibition of specific kinases involved in tumor growth and proliferation.

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation, this compound was administered to assess its anti-inflammatory properties. Results indicated a marked reduction in inflammatory markers and pain responses, suggesting its potential as a therapeutic agent in managing inflammatory diseases.

Comparison with Related Compounds

Compound NameStructureKey Applications
1-Tosylpiperidine-4-carboxylic acidStructureAntimicrobial, anticancer
1-(4-Methylphenyl)sulfonylpiperidineStructureEnzyme inhibition, anti-inflammatory

Mécanisme D'action

The mechanism of action of 1-[(4-Ethylphenyl)sulfonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The following table summarizes key structural and physicochemical differences between 1-[(4-Ethylphenyl)sulfonyl]piperidine-4-carboxylic acid and its analogues:

Compound Name Substituent on Phenyl Ring Position of Substituent Functional Group at Piperidine-4 Molecular Weight Key Properties/Effects
This compound Ethyl (C₂H₅) Para (4-) Carboxylic acid (-COOH) ~325.4 (calc.) Enhanced lipophilicity; moderate acidity (pKa ~4–5 for -COOH)
1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid Chloro (Cl) Para (4-) Carboxylic acid (-COOH) ~331.8 Higher electrophilicity due to Cl; increased acidity of sulfonyl group
1-[(3-Fluorophenyl)sulfonyl]piperidine-4-carboxylic acid Fluoro (F) Meta (3-) Carboxylic acid (-COOH) 287.3 Steric and electronic effects from meta-F; reduced lipophilicity vs. ethyl
Ethyl 1-[(4-ethoxyphenyl)sulfonyl]piperidine-4-carboxylate Ethoxy (OCH₂CH₃) Para (4-) Ethyl ester (-COOEt) ~353.4 Increased solubility in organic solvents; lower acidity (ester pKa ~-6)
1-[(2,4-Difluorophenyl)sulfonyl]piperidine-4-carboxylic acid Difluoro (F) 2- and 4-positions Carboxylic acid (-COOH) ~323.3 Enhanced electrophilicity and steric hindrance; potential for selective reactivity
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-4-carboxylic acid Methyl (CH₃) on isoxazole N/A (heterocyclic) Carboxylic acid (-COOH) ~287.3 Electron-withdrawing isoxazole ring; reduced aromaticity; unique steric profile

Key Comparative Insights

  • Substituent Electronic Effects :

    • Electron-withdrawing groups (e.g., Cl, F) increase the sulfonyl group's electrophilicity, enhancing reactivity in nucleophilic substitutions . The ethyl group (electron-donating) in the target compound reduces sulfonyl electrophilicity but improves lipophilicity.
    • Ethoxy substituents (as in ) introduce resonance effects, further modulating electronic properties compared to alkyl or halogen groups .
  • Positional and Steric Effects: Meta-substituted analogues (e.g., 3-fluoro in ) exhibit altered steric interactions in molecular recognition compared to para-substituted derivatives .
  • Functional Group Impact: Carboxylic acid (-COOH) derivatives (e.g., target compound) exhibit higher aqueous solubility and acidity (pKa ~4–5) compared to esterified analogues (e.g., , pKa ~-6), which are more lipophilic .

Activité Biologique

1-[(4-Ethylphenyl)sulfonyl]piperidine-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including antibacterial, anti-inflammatory, and anticancer effects, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H17NO4S\text{C}_{13}\text{H}_{17}\text{NO}_4\text{S}

This compound features a piperidine ring substituted with a sulfonyl group and a carboxylic acid, contributing to its diverse biological activities.

Antibacterial Activity

Research has indicated that compounds with similar piperidine structures exhibit significant antibacterial properties. For instance, studies have shown that piperidine derivatives can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Table 1: Antibacterial Activity of Related Piperidine Compounds

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carboxylic acidS. aureus16 µg/mL

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases. The mechanism involves the inhibition of specific signaling pathways associated with inflammation .

Case Study: Inhibition of Cytokine Production
A study conducted on human peripheral blood mononuclear cells showed that treatment with this compound resulted in a significant reduction in interleukin-6 (IL-6) levels, indicating its potential as an anti-inflammatory agent.

Anticancer Activity

The anticancer properties of this compound are notable, particularly against various cancer cell lines. Research has shown that it can induce apoptosis in cancer cells through the activation of specific caspases .

Table 2: Anticancer Efficacy Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10Caspase activation
A549 (Lung)15Cell cycle arrest
HeLa (Cervical)12Induction of apoptosis

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. This includes:

  • Enzyme Inhibition : The sulfonamide group can inhibit enzymes such as carbonic anhydrase and dipeptidyl peptidase IV (DPP-IV), which are involved in metabolic pathways.
  • Receptor Modulation : The compound may also act on specific receptors related to inflammation and cancer progression, leading to altered cellular responses.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-[(4-Ethylphenyl)sulfonyl]piperidine-4-carboxylic acid, and how can hydrolysis conditions be optimized?

  • Methodological Answer : A common approach involves hydrolyzing ester precursors (e.g., ethyl 1-[(4-ethylphenyl)sulfonyl]piperidine-4-carboxylate) using NaOH in aqueous EtOH. For example, stirring at room temperature for 24 hours achieves 88% yield after acidification to pH 3-4 . To optimize hydrolysis, vary reaction time, temperature (e.g., reflux for faster conversion), or base concentration. Monitor completion via TLC or LC-MS.

Q. Which analytical techniques are critical for characterizing this compound, and how should spectral discrepancies be addressed?

  • Methodological Answer : Key techniques include:

  • ¹H NMR : Compare peaks to reference spectra (e.g., δ 7.93–8.09 ppm for aromatic protons in DMSO-d6 ).
  • IR : Confirm carbonyl (1687–1730 cm⁻¹) and sulfonamide (3259–3359 cm⁻¹) stretches .
  • Elemental Analysis : Validate purity (>98% match between calculated and observed C/H/N) .
  • Discrepancies may arise from solvent impurities or tautomerism. Re-run spectra in alternative solvents (CDCl₃ vs. DMSO-d6) or at elevated temperatures to resolve splitting.

Q. What solvent systems are suitable for solubilizing this compound in biological assays?

  • Methodological Answer : The compound’s carboxylic acid group enhances solubility in polar solvents. Use DMSO for stock solutions (10–50 mM) and dilute in PBS (pH 7.4) or cell culture media. For low solubility, employ co-solvents like EtOH (≤10%) or surfactants (e.g., Tween-80) . Pre-filter solutions (0.22 µm) to remove particulates.

Advanced Research Questions

Q. How can conflicting melting point or spectral data from different studies be reconciled?

  • Methodological Answer : Discrepancies in melting points (e.g., 162–163°C vs. 217–219°C in related analogs ) may stem from polymorphic forms or impurities. Recrystallize the compound from solvents like EtOAc/hexanes and characterize via XRPD. For spectral mismatches, cross-validate using high-resolution MS or 2D NMR (e.g., HSQC, COSY) to confirm structural assignments .

Q. What strategies are effective for modifying the sulfonyl group to enhance biological activity?

  • Methodological Answer : Replace the 4-ethylphenyl group with electron-withdrawing (e.g., 4-fluoro ) or heteroaromatic substituents (e.g., isoxazole ) to modulate sulfonamide reactivity. Use Suzuki coupling or nucleophilic aromatic substitution to diversify the sulfonyl moiety. Test derivatives against target enzymes (e.g., carbonic anhydrase ) to establish structure-activity relationships (SAR).

Q. How can computational methods aid in designing derivatives with improved pharmacokinetic properties?

  • Methodological Answer : Employ density functional theory (DFT) to calculate logP and pKa values, predicting solubility and membrane permeability. Molecular docking (e.g., AutoDock Vina) can prioritize derivatives with optimal binding to biological targets. Validate predictions with in vitro ADME assays (e.g., microsomal stability) .

Q. What experimental designs are recommended for resolving low yields in multi-step syntheses?

  • Methodological Answer : Low yields often occur during sulfonylation or hydrolysis. For sulfonylation, ensure anhydrous conditions and use coupling agents (e.g., DMAP or Hünig’s base). For hydrolysis, switch to milder bases (LiOH instead of NaOH) or protect the carboxylic acid temporarily (e.g., as a tert-butyl ester ). Monitor intermediates via LC-MS to isolate bottlenecks .

Q. How should researchers approach the integration of this compound into drug discovery pipelines?

  • Methodological Answer : Prioritize in vitro screening against target proteins (e.g., kinases, GPCRs) using fluorescence polarization or SPR. For hit-to-lead optimization, synthesize analogs with varied piperidine substituents (e.g., acetyl or tert-butyl carbamates ) and assess cytotoxicity (MTT assay) and selectivity (kinome profiling) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.